molecular formula C7H10O3 B3077656 (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1048963-21-8

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B3077656
CAS RN: 1048963-21-8
M. Wt: 142.15 g/mol
InChI Key: UYLYISCHTFVYHN-PBXRRBTRSA-N
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Description

“(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound that falls under the category of bicyclo heptane carboxylates . The bicyclo [2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Synthesis Analysis

The synthesis of this compound can be achieved through an asymmetric approach via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily the [4 + 2] cycloaddition reactions . These reactions are enabled by organocatalysis and proceed efficiently with a broad array of substrates .

Scientific Research Applications

Stereoselective Synthesis and Chiral Auxiliaries

  • Stereoselective Preparations : A study by Ishizuka, Kimura, Ishibuchi, and Kunieda (1990) demonstrates the high-yield synthesis of diastereomerically pure forms of this compound, highlighting its potential as a chiral auxiliary in synthetic chemistry (Ishizuka et al., 1990).

Enantioselective Synthesis in Pharmaceutical Research

  • Key Precursor in Antagonist Synthesis : Wirz, Spurr, and Pfleger (2010) describe the scalable enantioselective synthesis of this compound as a key precursor in the synthesis of A2a receptor antagonists (Wirz et al., 2010).

Conformationally Constrained Amino Acids

  • Synthesis of Constrained Proline Analogs : Research by Buñuel, Gil, Díaz-de-Villegas, and Cativiela (2001) explores the asymmetric synthesis of enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, serving as constrained β-functionalized proline analogues (Buñuel et al., 2001).

Application in Organic Synthesis

  • Enantiomerically Pure Building Blocks : Guangzhe Yu (2005) discusses the use of this compound as a versatile chiral building block for terpenoids, demonstrating its application in the total synthesis of various compounds (Yu, 2005).

Antiviral Research

  • Anti-HIV Activity : A study by Song Dan-qing (2009) elaborates on the synthesis of 7-oxabicyclo[2.2.1]heptane-3-alkoxyl-carbonyl-2-dicarboxylic acids and their evaluation for anti-HIV-1 activity, indicating the therapeutic potential of these compounds (Song Dan-qing, 2009).

Drug Synthesis and Medicinal Chemistry

  • Synthesis for Medicinal Chemistry : Kou et al. (2017) detail the efficient synthesis of novel morpholine amino acids based on this compound, which could modulate the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Future Directions

The future directions for the research and development of this compound could involve the development of enantioselective approaches to functionalized bicyclo [2.2.1]heptanes . This is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

IUPAC Name

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLYISCHTFVYHN-PBXRRBTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38263-56-8, 1048963-21-8
Record name rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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